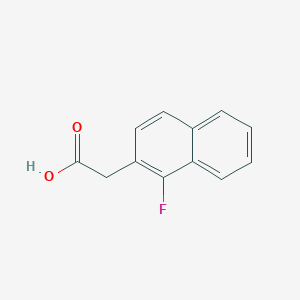
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C13H11NO. It is a derivative of naphthalene, characterized by the presence of a hydroxymethyl group and an acetonitrile group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)naphthalene with acetonitrile under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted naphthalene derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and nitrile groups play crucial roles in its reactivity and interactions. The compound may act as a precursor to active metabolites or intermediates that exert specific effects on biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-(Hydroxymethyl)naphthalene: Lacks the acetonitrile group, limiting its applications in reactions involving nitriles.
Uniqueness
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is unique due to the presence of both hydroxymethyl and acetonitrile groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-10-5-6-11(9-15)13-4-2-1-3-12(10)13/h1-6,15H,7,9H2 |
Clave InChI |
DIMVEEUSBTYBIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=CC=C(C2=C1)CC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
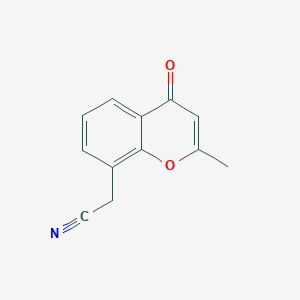
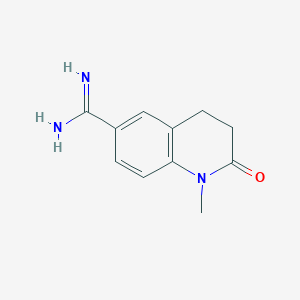
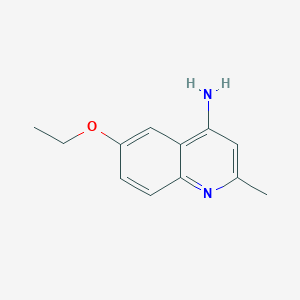
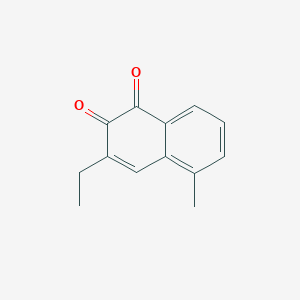
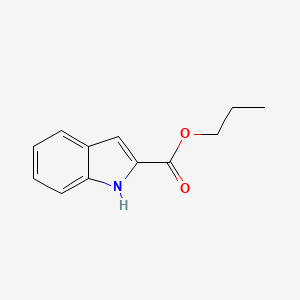
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
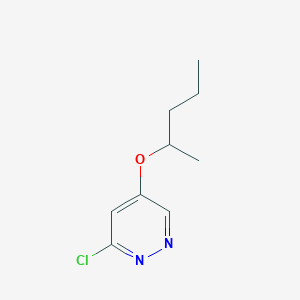
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)

![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
